

vincarubine molecular docking studies tubulin binding

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Vincarubine

Cat. No.: S622585

Get Quote

Molecular Docking of Vinca Alkaloids to Tubulin

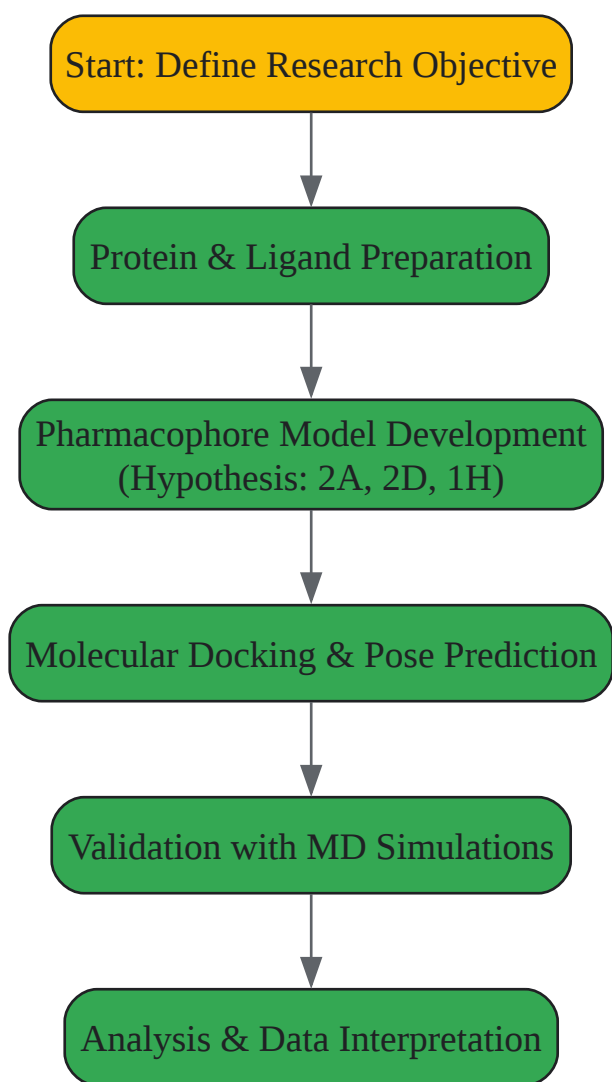
While data for **vincarubine** is absent, the established protocols and comparative data for other Vinca domain binders are highly relevant for your research. Key experimental methodologies from the search results are summarized below.

Table 1: Key Experimental Protocols for Vinca Domain Molecular Docking

Protocol Aspect	Description	Key Parameters & Notes
Docking Software	AutoDock Vina [1] and Glide [2] are commonly used.	The choice impacts scoring functions and sampling algorithms.
Box Size Optimization	Critical for accuracy. Optimal docking box size is calculated as 2.9 times the radius of gyration (Rg) of the ligand [1].	A script for this calculation is available at www.brylinski.org/content/docking-box-size [1].
Target Structure Preparation	Use experimental tubulin structures (e.g., from PDB) or predicted binding sites from tools like eFindSite [1].	The vinca binding site is located at the interface of two tubulin dimers, distinct from taxane and colchicine sites [3] [4] [5].

Protocol Aspect	Description	Key Parameters & Notes
Pharmacophore Modeling	A robust 3D-QSAR pharmacophore model for Vinca domain binders was developed [6] [7].	The model includes two hydrogen bond acceptors (A) , two hydrogen bond donors (D) , and one hydrophobic (H) group [6].
Validation via MD Simulations	Molecular Dynamics (MD) simulations assess the stability of docked poses [6].	Look for low RMSD fluctuations (e.g., protein: 1.0-1.75 Å; ligand: 0.3-2.3 Å) indicating a stable complex [6].

The experimental workflow for these studies typically follows a logical sequence, integrating the protocols mentioned above:



Click to download full resolution via product page

Comparative Data on Vinca Alkaloids

Although direct data for **vincarubine** is unavailable, the comparative binding affinities of well-known Vinca alkaloids can serve as a crucial benchmark for your work.

Table 2: Comparative Tubulin Binding Data for Vinca Alkaloids

Vinca Alkaloid	Relative Overall Binding Affinity (K_1K_2)	Affinity for Tubulin Heterodimers (K_1)	Clinical Weekly Dose (Comparative)
Vincristine	Highest [8]	Identical for all three drugs [8]	Lowest [8]
Vinblastine	Intermediate [8]	Identical for all three drugs [8]	Intermediate [8]
Vinorelbine	Lowest [8]	Identical for all three drugs [8]	Highest [8]

The difference in overall affinity arises from the second step of the binding process: the affinity of the drug-bound tubulin heterodimer for adding to the growing end of a spiral polymer (K_2) [8]. GDP-bound tubulin also enhances this self-association by 3 to 5-fold compared to GTP-bound tubulin [8].

How to Proceed Without Specific Vincarubine Data

Given the lack of direct data, I suggest a practical path forward for your comparison guide:

- **Explicitly State the Limitation:** Clearly note in your guide that specific docking studies for **vincarubine** are not found in the current literature, creating a knowledge gap and an area for future research.
- **Leverage Analogous Data:** Use the robust experimental protocols and comparative data for **vinblastine** and **vinorelbine** as the best available proxy. The binding mode is likely similar across Vinca alkaloids.

- **Propose a Workflow:** Outline a hypothetical docking study for **vincarubine** based on the established methodology in [6], using the pharmacophore model (2HBA, 2HBD, 1Hy) and validation steps (MD simulations, 3D-QSAR) as a proposed template for future work.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Calculating an optimal box size for ligand docking and virtual... [jcheminf.biomedcentral.com]
2. Discovery of a novel potent tubulin inhibitor through virtual ... [pmc.ncbi.nlm.nih.gov]
3. Resistance to anti-tubulin agents: From vinca alkaloids ... [pmc.ncbi.nlm.nih.gov]
4. Microtubule-Targeting Agents: Advances in Tubulin ... [mdpi.com]
5. sciencedirect.com/science/article/abs/pii/S0223523419302429 [sciencedirect.com]
6. Structural Investigation of Vinca Domain Tubulin by... Binders [pubmed.ncbi.nlm.nih.gov]
7. [PDF] Structural Investigation of Vinca Domain Tubulin by... Binders [semanticscholar.org]
8. Interaction of vinca alkaloids with tubulin : a comparison of vinblastine... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [vincarubine molecular docking studies tubulin binding]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b622585#vincarubine-molecular-docking-studies-tubulin-binding>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com